molecular formula C5H5FO B14176610 Pent-4-ynoyl fluoride CAS No. 922496-01-3

Pent-4-ynoyl fluoride

Cat. No.: B14176610
CAS No.: 922496-01-3
M. Wt: 100.09 g/mol
InChI Key: WUMAFERJEUTFHI-UHFFFAOYSA-N
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Description

Pent-4-ynoyl fluoride is an organic compound with the molecular formula C₅H₅FO It is characterized by the presence of a terminal alkyne group and a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-ynoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pent-4-ynoic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pent-4-ynoyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The alkyne group is susceptible to nucleophilic attack, leading to the formation of addition products.

    Hydrolysis: The carbonyl fluoride group can be hydrolyzed to form pent-4-ynoic acid and hydrogen fluoride.

    Substitution: The fluoride group can be substituted by other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as organolithium compounds or Grignard reagents are commonly used.

    Hydrolysis: Water or aqueous bases can be employed to hydrolyze the carbonyl fluoride group.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the fluoride group.

Major Products Formed

    Nucleophilic Addition: Products include various substituted alkenes or alkynes.

    Hydrolysis: The major product is pent-4-ynoic acid.

    Substitution: Products include amides, esters, or other functionalized derivatives.

Scientific Research Applications

Pent-4-ynoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules and probes for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which pent-4-ynoyl fluoride exerts its effects involves the reactivity of its functional groups. The alkyne group can participate in cycloaddition reactions, while the carbonyl fluoride group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    4-Pentynoyl chloride: Similar structure but with a chlorine atom instead of a fluoride.

    4-Pentenoic acid: Contains a double bond instead of a triple bond and a carboxylic acid group instead of a carbonyl fluoride.

    4-Pentenoic anhydride: An anhydride derivative of 4-pentenoic acid.

Uniqueness

Pent-4-ynoyl fluoride is unique due to the presence of both an alkyne and a carbonyl fluoride group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

922496-01-3

Molecular Formula

C5H5FO

Molecular Weight

100.09 g/mol

IUPAC Name

pent-4-ynoyl fluoride

InChI

InChI=1S/C5H5FO/c1-2-3-4-5(6)7/h1H,3-4H2

InChI Key

WUMAFERJEUTFHI-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)F

Origin of Product

United States

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